An In-Depth Technical Guide to the Chemical Properties of 1,3-Diethyl-5,6-diaminouracil
An In-Depth Technical Guide to the Chemical Properties of 1,3-Diethyl-5,6-diaminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, 1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8) emerges as a pivotal, yet often unheralded, intermediate.[1] Its structural architecture, featuring a pyrimidine core N-disubstituted with ethyl groups and vicinal amino functionalities at the C5 and C6 positions, offers a unique combination of reactivity and tailored solubility. This guide provides an in-depth exploration of its core chemical properties, synthesis, and reactivity, offering field-proven insights for its effective application in complex synthetic campaigns. The presence of the N-ethyl groups, compared to the more common N-methyl analogues, can confer advantageous solubility in organic solvents, potentially leading to more homogeneous reaction mixtures and influencing the pharmacokinetic properties of downstream drug candidates.
Core Molecular and Physical Properties
1,3-Diethyl-5,6-diaminouracil is a yellow, crystalline solid.[2][3] Its fundamental properties are summarized in the table below. A key characteristic that dictates its handling and storage is its hygroscopic nature, readily absorbing moisture from the atmosphere.[1] This necessitates storage in a dark place under an inert atmosphere, typically at temperatures between 2-8°C, to maintain its chemical integrity and ensure reproducibility in experimental protocols.[3]
| Property | Value | Source(s) |
| CAS Number | 52998-22-8 | [1][3][4] |
| Molecular Formula | C₈H₁₄N₄O₂ | [1][4] |
| Molecular Weight | 198.22 g/mol | [1][4] |
| Appearance | Yellow Solid | [2][3] |
| Melting Point | 88-98°C | [1][3] |
| Solubility | Soluble in Chloroform | [3] |
| pKa (Predicted) | 4.40 ± 0.70 | [4] |
| Hygroscopicity | Hygroscopic | [1][4] |
digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="7.6,5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; N3 [label="N", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; O2 [label="O", pos="-2.2,1.2!"]; O4 [label="O", pos="0,-2.5!"]; N5_amino [label="NH₂", pos="2.4,-1.2!"]; N6_amino [label="NH₂", pos="2.4,1.2!"]; N1_ethyl [label="CH₂CH₃", pos="-0.5,2.8!"]; N3_ethyl [label="CH₂CH₃", pos="-2.2,-1.8!"];
// Ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label="="]; C6 -- N1 [label=""];
// Substituent bonds C2 -- O2 [label="="]; C4 -- O4 [label="="]; C5 -- N5_amino [label=""]; C6 -- N6_amino [label=""]; N1 -- N1_ethyl [label=""]; N3 -- N3_ethyl [label=""]; }
Caption: Molecular Structure of 1,3-Diethyl-5,6-diaminouracil.
Synthesis Pathway: A Reliable Three-Step Approach
The synthesis of 1,3-Diethyl-5,6-diaminouracil follows a well-established and robust three-step sequence common for 5,6-diaminopyrimidines. This pathway begins with the condensation of N,N'-diethylurea with an activated acetic acid derivative, followed by nitrosation at the electron-rich C5 position, and concludes with the reduction of the nitroso group to the primary amine. This method is highly analogous to the synthesis of the parent 5,6-diaminouracil and its 1,3-dimethyl derivative.
Caption: General synthetic workflow for 1,3-Diethyl-5,6-diaminouracil.
Experimental Protocol (Representative)
The following protocol is a representative procedure adapted from the well-documented synthesis of analogous 5,6-diaminouracils.[5]
Step 1: Synthesis of 6-Amino-1,3-diethyluracil
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add N,N'-diethylurea and ethyl cyanoacetate.[6]
-
Heat the mixture to reflux with vigorous stirring for approximately 4-6 hours. During this time, a solid precipitate will form.
-
After cooling, add hot water to dissolve the precipitate. Neutralize the solution with glacial acetic acid to precipitate the 6-amino-1,3-diethyluracil.
-
Filter the solid, wash with cold water and ethanol, and dry under vacuum.
Step 2: Synthesis of 6-Amino-1,3-diethyl-5-nitrosouracil
-
Suspend the crude 6-amino-1,3-diethyluracil in water.
-
Add glacial acetic acid, followed by the cautious, portion-wise addition of a concentrated aqueous solution of sodium nitrite at room temperature.[5]
-
A characteristically colored (often red or purple) nitroso compound will precipitate almost immediately.[5][7]
-
Stir for a short period, then filter the solid, wash thoroughly with cold water, and proceed to the next step. The intermediate, 1,3-diethyl-5-nitroso-6-aminouracil, is a stable compound.[7]
Step 3: Reduction to 1,3-Diethyl-5,6-diaminouracil
-
Create a slurry of the moist 6-amino-1,3-diethyl-5-nitrosouracil in warm water.
-
Heat the slurry on a steam bath and add sodium hydrosulfite (Na₂S₂O₄) portion-wise until the color of the nitroso compound is completely discharged, resulting in a light tan suspension.[5] An excess of the reducing agent is typically added to ensure complete conversion.
-
Maintain heating and stirring for an additional 15-20 minutes, then allow the mixture to cool.
-
Filter the resulting solid, wash with cold water, and dry thoroughly under vacuum over a desiccant. The product is the target 1,3-Diethyl-5,6-diaminouracil.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1,3-diethyl-5,6-diaminouracil lies in the high nucleophilicity of its vicinal diamine groups, which serve as a handle for constructing fused heterocyclic ring systems. This reactivity profile makes it a cornerstone intermediate for a variety of important molecular scaffolds.[2]
Condensation with 1,2-Dicarbonyl Compounds: Access to Pteridines and Alloxazines
A primary application is its condensation reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil) to form substituted pteridine-2,4-diones, which are structurally related to biologically important flavins and alloxazines.[8][9] The reaction proceeds via the formation of a dihydropteridine intermediate, which can subsequently oxidize to the aromatic pteridine system.
Caption: Key condensation reactions of 1,3-Diethyl-5,6-diaminouracil.
Synthesis of 8-Substituted Xanthines
The compound is a direct precursor to 1,3-diethyl-8-substituted xanthines. The synthesis involves two key transformations:
-
Regioselective Amidation: The more nucleophilic 5-amino group reacts selectively with an activated carboxylic acid (or its derivative) to form a 6-amino-5-carboxamidouracil intermediate.[10] Modern coupling reagents like COMU have been shown to facilitate this transformation rapidly and in high yield.[10]
-
Cyclization: The intermediate is then cyclized, typically under heating or acidic/basic conditions, to close the imidazole ring and form the final xanthine product.
This pathway is critical in drug discovery, as 8-substituted xanthines are a well-established class of pharmacologically active compounds, notably as adenosine receptor antagonists.[10]
Spectroscopic Characterization
While specific, experimentally-derived spectra for 1,3-diethyl-5,6-diaminouracil are not widely published in peer-reviewed literature, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs, such as 1,3-dimethyl-5,6-diaminouracil and its derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple. The most informative signals would be from the two equivalent ethyl groups and the non-equivalent amino protons.
-
Ethyl Protons (N-CH₂-CH₃): A triplet integrating to 6H (2 x CH₃) would be expected around δ 1.1-1.3 ppm. A quartet integrating to 4H (2 x CH₂) would be expected around δ 3.8-4.0 ppm.
-
Amino Protons (C5-NH₂ and C6-NH₂): Two distinct, broad singlets would be expected for the C5-NH₂ and C6-NH₂ groups, likely in the range of δ 3.5-6.5 ppm. Their chemical shift can be highly dependent on solvent, concentration, and temperature.
Crucially, published data for the closely related derivative, (E)-N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide, provides a strong experimental anchor for these predictions. In this molecule, the ethyl groups appear as triplets at δ 1.14 and 1.07 ppm and quartets around δ 3.93 and 3.80 ppm. The C6-NH₂ protons are observed as a broad singlet at δ 6.62 ppm in DMSO-d₆.[10]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display 6 unique carbon signals.
-
Carbonyl Carbons (C2, C4): Expected in the δ 150-165 ppm region.
-
Olefinic Carbons (C5, C6): Expected in the δ 95-145 ppm region.
-
Ethyl Carbons (N-CH₂-CH₃): The methylene carbons (CH₂) are expected around δ 40-45 ppm, and the methyl carbons (CH₃) around δ 13-16 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorptions:
-
N-H Stretching: Two or more sharp to medium bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the two primary amine groups.
-
C=O Stretching: Strong, broad absorption bands around 1600-1700 cm⁻¹ from the two amide carbonyl groups in the uracil ring.
-
C=C Stretching: A band in the 1550-1650 cm⁻¹ region.
-
N-H Bending: A medium to strong band around 1600 cm⁻¹.
Mass Spectrometry (Predicted)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 198. Subsequent fragmentation would likely involve the loss of ethyl groups and components of the uracil ring.
Safety, Handling, and Storage
As a fine chemical intermediate, 1,3-diethyl-5,6-diaminouracil should be handled with appropriate laboratory precautions.
-
General Hazard: It is classified as an irritant.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: Due to its hygroscopic nature, it should be handled quickly in a dry environment or under an inert atmosphere (e.g., in a glovebox) to prevent absorption of moisture.[1][4]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place, and under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and current safety and handling information.
Conclusion
1,3-Diethyl-5,6-diaminouracil is a strategically important synthetic intermediate whose value is derived from its predictable and versatile reactivity. The vicinal diamine functionality provides a robust platform for the construction of fused heterocyclic systems, particularly pteridines and xanthines, which are prevalent scaffolds in pharmaceutical research. The N,N'-diethyl substitution offers a valuable tool for modulating solubility and downstream molecular properties. A thorough understanding of its synthesis, handling requirements, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of novel drugs and advanced functional materials.
References
-
The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. (n.d.). Xingrui Industry Co., Limited. Retrieved from [Link]
-
Sherman, W. R., & Taylor, E. C., Jr. (1957). Diaminouracil Hydrochloride. Organic Syntheses, 37, 15. doi:10.15227/orgsyn.037.0015. Available at: [Link]
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Karakas, E., Kassack, M. U., & Müller, C. E. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 89. doi:10.3389/fchem.2019.00089. Available at: [Link]
-
5,6-DIAMINO-1,3-DIETHYLPYRIMIDINE-2,4-DIONE. (n.d.). MOLBASE. Retrieved from [Link]
- Blicke, F. F., & Godt, H. C. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(11), 2798–2800. doi:10.1021/ja01639a058
- Karakas, E., & Müller, C. E. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2202. doi:10.3390/molecules24122202
- Yoneda, F., Matsumoto, S., Sakuma, Y., & Fukazawa, S. (1975). A new synthesis of alloxazines by the reaction of diethyl azodiformate with 6-anilinouracils. Journal of the Chemical Society, Perkin Transactions 1, (19), 1907–1909. doi:10.1039/p19750001907
- Abdel-Rahman, A. A.-H. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-25. doi:10.1039/D3RA07812A
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